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Compound of Interest

Compound Name: 4-Bromo-2-methoxypyrimidine

Cat. No.: B1371557

Introduction: The Strategic Importance of the
Pyrimidine Core in Agrochemicals

The pyrimidine ring is a privileged scaffold in the world of agrochemicals, forming the core
structure of a multitude of highly effective fungicides, herbicides, and insecticides.[1] Its
nitrogen-rich, electron-deficient nature allows for a wide range of chemical modifications,
enabling the fine-tuning of biological activity, selectivity, and environmental fate. Within the
arsenal of pyrimidine-based building blocks, 4-Bromo-2-methoxypyrimidine stands out as a
particularly versatile and strategic intermediate.[2][3] This guide provides an in-depth
exploration of the chemical reactivity of 4-Bromo-2-methoxypyrimidine and its application in
the synthesis of key agrochemical classes, complete with detailed experimental protocols for
researchers and scientists in the field of crop protection.

The strategic positioning of the bromo and methoxy groups on the pyrimidine ring of 4-Bromo-
2-methoxypyrimidine offers a platform for regioselective functionalization. The carbon-
bromine bond at the 4-position is highly susceptible to palladium-catalyzed cross-coupling
reactions, providing a robust method for the introduction of aryl, heteroaryl, or alkyl
substituents. Concurrently, the 2-methoxy group can be a stable moiety or can be transformed,
for instance, through demethylation followed by substitution, expanding the synthetic
possibilities. This dual functionality makes 4-Bromo-2-methoxypyrimidine a valuable starting
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material for creating diverse libraries of compounds for high-throughput screening in
agrochemical discovery.

Core Physicochemical Properties of 4-Bromo-2-
methoxypyrimidine

A thorough understanding of the physicochemical properties of 4-Bromo-2-
methoxypyrimidine is essential for its effective use in synthesis.

Property Value

Molecular Formula CsHsBrN20

Molecular Weight 189.01 g/mol

CAS Number 959240-72-3

Appearance Off-white to light yellow crystalline solid

Soluble in common organic solvents such as
Solubility Dichloromethane (DCM), Tetrahydrofuran
(THF), and Dimethylformamide (DMF).

Key Chemical Transformations and Applications in
Agrochemical Synthesis

The reactivity of 4-Bromo-2-methoxypyrimidine is primarily dictated by the C-Br bond at the
4-position, which is amenable to a variety of powerful bond-forming reactions. The following
sections detail the application of this key intermediate in the synthesis of agrochemical
precursors through three major classes of reactions: Suzuki-Miyaura Coupling, Buchwald-
Hartwig Amination, and Nucleophilic Aromatic Substitution.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon
Bonds for Fungicide and Herbicide Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the
formation of C-C bonds between an organohalide and an organoboron compound.[4] In the
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context of agrochemical synthesis, this reaction is instrumental in constructing biaryl or
heteroaryl-aryl linkages, which are common motifs in fungicides and herbicides. The reaction of
4-Bromo-2-methoxypyrimidine with various aryl or heteroaryl boronic acids or esters
provides a direct route to 4-substituted-2-methoxypyrimidines.

Causality Behind Experimental Choices: The choice of a palladium catalyst and a suitable
ligand is critical for an efficient Suzuki-Miyaura coupling. Catalysts like Pd(PPhs)a4 or
Pd(dppf)Cl2 are often effective.[4] The base, typically an inorganic carbonate or phosphate, is
essential for the transmetalation step of the catalytic cycle. A mixed solvent system, often
containing water, can enhance the solubility of the base and facilitate the reaction.

Diagram of the Suzuki-Miyaura Coupling Workflow
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Caption: General workflow for Suzuki-Miyaura coupling.

© 2025 BenchChem. All rights reserved. 4/13 Tech Support


https://www.benchchem.com/product/b1371557?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1371557?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Aryl Bromides
Data is representative and compiled based on general principles and outcomes for similar
substrates, as specific quantitative data for a wide array of Suzuki couplings with 4-Bromo-2-
methoxypyrimidine is not extensively documented in a single source.

Palladiu
Aryl ] )
. m Ligand Temp Yield
Entry Boronic Base Solvent
. Catalyst (mol%) (°C) (%)
Acid
(mol%)
Phenylbo  Pd(OAc)2 Dioxane/
1 R PPhs (4)  K2COs 100 65-85
ronic acid (2) H20
4-
Pd(PPhs) Dioxane/
2 Tolylboro - K2COs 100 80-95
] ] 4 (3) H20
nic acid
3-
Pyridinyl Pdz(dba)  SPhos
3 ) Cs2C0s3 Toluene 90 85-95
boronic 3 (1.5) 3)
acid
2-
Thiophen  Pd(OAc)2 XPhos Dioxane/
4 . KsPOa4 100 80-92
eboronic 2) 4 H20
acid

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2-methoxypyrimidine with
Phenylboronic Acid

This protocol is adapted from established procedures for similar bromopyrimidine substrates.[4]

o Materials:

o 4-Bromo-2-methoxypyrimidine

o Phenylboronic acid

o Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4]
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o Potassium carbonate (K2CO3)

o 1,4-Dioxane (anhydrous, degassed)
o Water (degassed)

o Ethyl acetate

o Brine (saturated NaCl solution)

o Anhydrous sodium sulfate (NazSQOa)

o Silica gel for column chromatography

Procedure:

o To an oven-dried Schlenk flask, add 4-Bromo-2-methoxypyrimidine (1.0 equiv),
phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

o Add the palladium catalyst, Pd(PPhs)4 (3 mol%).

o Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three
times.

o Add degassed 1,4-dioxane and water (4:1 v/v) via syringe to achieve a concentration of
0.1-0.2 M with respect to the 4-Bromo-2-methoxypyrimidine.

o Heat the reaction mixture to 90-100 °C with vigorous stirring.

o Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

o Upon completion, cool the reaction mixture to room temperature.
o Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.
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o Purify the crude product by column chromatography on silica gel to afford 2-methoxy-4-
phenylpyrimidine.

Buchwald-Hartwig Amination: Constructing C-N Bonds
for Anilinopyrimidine Fungicides

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for
the formation of carbon-nitrogen bonds. This reaction is particularly relevant in agrochemical
synthesis for the preparation of anilinopyrimidine fungicides, such as analogues of
pyrimethanil. By coupling 4-Bromo-2-methoxypyrimidine with various anilines or other
amines, a diverse range of N-aryl or N-alkyl-2-methoxypyrimidin-4-amines can be synthesized.

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination
hinges on the selection of an appropriate palladium precatalyst and a bulky, electron-rich
phosphine ligand (e.g., XPhos, SPhos, or Xantphos). These ligands facilitate the crucial
reductive elimination step. A strong, non-nucleophilic base, such as sodium tert-butoxide
(NaOtBu) or cesium carbonate (Cs2C03), is required to deprotonate the amine and generate
the active palladium-amido complex.

Diagram of the Buchwald-Hartwig Amination Pathway

Pd Catalyst (e.g., Pd2(dba)3)
4-Bromo-2-methoxypyrimidine + Reaction Conditions _ Ligand (e.g., XPhos) C-N Bond Formation . PP — T B
R-NH2 (Amine) Base (e.g” NaOtBu) -Amino-2-methoxypyrimidine Derivative
Solvent (e.g., Toluene)

Click to download full resolution via product page
Caption: Key components of Buchwald-Hartwig amination.

Table 2: Representative Conditions and Yields for Buchwald-Hartwig Amination of Aryl
Bromides Data is representative and compiled based on general principles and outcomes for
similar substrates.
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Palladiu
. m Ligand Temp Yield
Entry Amine Base Solvent
Catalyst (mol%) (°C) (%)
(mol%)
N Pd(OAc)z  Xantphos
1 Aniline Cs2C0s3 Toluene 110 75-90
2 4
Morpholi Pdz(dba) XPhos
2 NaOtBu Toluene 100 85-95
ne 3(1.5) 3)
Benzyla Pd(OAc)2 BINAP )
3 ) Cs2C0s3 Dioxane 110 70-85
mine 2) 3)
n-
) Pdz(dba)  RuPhos )
4 Butylami K3POa4 Dioxane 100 80-92
3 (1.5) 3
ne

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-2-methoxypyrimidine with

Aniline

This protocol is adapted from established procedures for similar bromopyridine and

bromopyrimidine substrates.

o Materials:

o 4-Bromo-2-methoxypyrimidine

o Aniline

o Tris(dibenzylideneacetone)dipalladium(0) [Pdz(dba)s]

o 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

o Sodium tert-butoxide (NaOtBu)

o Anhydrous Toluene

o Ethyl acetate
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[e]

Saturated aqueous ammonium chloride (NH4Cl)

Brine

o

[¢]

Anhydrous magnesium sulfate (MgSOa)

o

Silica gel for column chromatography

e Procedure:
o To an oven-dried Schlenk tube, add Pdz(dba)s (1.5 mol%) and XPhos (3 mol%).
o Add 4-Bromo-2-methoxypyrimidine (1.0 equiv) and sodium tert-butoxide (1.4 equiv).
o Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
o Add anhydrous, degassed toluene via syringe, followed by aniline (1.2 equiv).
o Heat the reaction mixture to 100-110 °C with vigorous stirring.
o Monitor the reaction progress by TLC or LC-MS.

o Upon completion, cool the reaction to room temperature and quench with saturated
agueous NHaCI.

o Extract the aqueous layer with ethyl acetate.

o Combine the organic layers, wash with brine, dry over anhydrous MgSOa, filter, and
concentrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel to afford N-phenyl-2-
methoxypyrimidin-4-amine.

Nucleophilic Aromatic Substitution (SNAr): A Direct
Route to Functionalized Pyrimidines

The electron-deficient nature of the pyrimidine ring makes it susceptible to Nucleophilic
Aromatic Substitution (SNAr), particularly at positions ortho and para to the ring nitrogens
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(positions 2, 4, and 6). While the 4-position of 4-Bromo-2-methoxypyrimidine is substituted
with a bromine atom, which is a good leaving group, SNAr reactions with strong nucleophiles
can also be explored. This provides a direct, metal-free method to introduce a variety of
functional groups.

Causality Behind Experimental Choices: SNAr reactions are typically favored by strong
nucleophiles (e.g., alkoxides, thiolates, amides) and polar aprotic solvents (e.g., DMF, DMSO)
that can stabilize the charged intermediate (Meisenheimer complex).[5] The reaction rate is
often enhanced by heating.

Diagram of the Nucleophilic Aromatic Substitution (SNAr) Mechanism

+ _ - -
4-Bromo-2-methoxypyrimidine % Meisenheimer Complex % 4-Substituted-2-methoxypyrimidine

Click to download full resolution via product page
Caption: Simplified SNAr mechanism.

Table 3: Representative Nucleophiles and Conditions for SNAr on Halopyrimidines Data is
representative and compiled based on general principles and outcomes for similar substrates.
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Nucleophile Product
Entry Reagent Solvent Temp (°C)
(Nu-) Type
) 4-Alkoxy-2-
RO~ Sodium )
1 ) ) Methanol Reflux methoxypyri
(Alkoxide) methoxide o
midine
RS- Sodium 2-Methoxy-4-
2 ) thiophenoxid DMF 80-100 (arylthio)pyri
(Thiolate) -
e midine
2-Methoxy-4-
3 Rz2N~ (Amide) Piperidine DMSO 120 (piperidino)py
rimidine
] 2-Methoxy-4-
CN- Sodium o
4 ] ) DMSO 100-120 cyanopyrimidi
(Cyanide) cyanide
ne

Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide

This protocol is a general representation of an SNAr reaction on a bromopyrimidine.

o Materials:

[¢]

4-Bromo-2-methoxypyrimidine

o Sodium methoxide (solid or as a solution in methanol)

o Methanol or DMF

o Dichloromethane (DCM)

o Water

o Anhydrous sodium sulfate (Na2S0a)

o Silica gel for column chromatography
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e Procedure:

o

Dissolve 4-Bromo-2-methoxypyrimidine (1.0 equiv) in methanol or DMF in a round-
bottom flask.

o Add sodium methoxide (1.5 equiv) portion-wise at room temperature.

o Heat the reaction mixture to reflux and monitor by TLC until the starting material is
consumed.

o Cool the reaction mixture to room temperature and quench by the addition of water.
o Extract the product with dichloromethane (3x).

o Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the
solvent under reduced pressure.

o Purify the resulting residue by flash chromatography to yield 2,4-dimethoxypyrimidine.

Conclusion: A Versatile Building Block for Future
Agrochemicals

4-Bromo-2-methoxypyrimidine is a high-value intermediate for the synthesis of a wide range
of potential agrochemicals. Its well-defined reactivity allows for selective functionalization
through powerful and reliable synthetic methods such as Suzuki-Miyaura coupling, Buchwald-
Hartwig amination, and nucleophilic aromatic substitution. The protocols and data presented in
this guide, based on established chemical principles and literature precedents for analogous
systems, provide a solid foundation for researchers to explore the synthesis of novel
fungicides, herbicides, and other crop protection agents. The continued exploration of the
synthetic utility of 4-Bromo-2-methoxypyrimidine is poised to contribute significantly to the
discovery and development of the next generation of agrochemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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